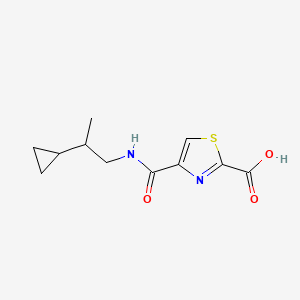![molecular formula C12H16N4 B6632458 6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)
6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been found to have a number of potential uses in the field of neuroscience, and its properties have been studied extensively in both in vitro and in vivo experiments.
Mécanisme D'action
MPEP acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. When mGluR5 is activated by glutamate, it triggers a cascade of intracellular signaling events that can affect a variety of cellular processes. By blocking the activity of mGluR5, MPEP can modulate these signaling pathways and alter the function of specific brain circuits.
Biochemical and Physiological Effects:
MPEP has been found to have a number of biochemical and physiological effects in both in vitro and in vivo experiments. In vitro studies have shown that MPEP can block the activity of mGluR5 in a dose-dependent manner, with higher concentrations of MPEP leading to greater inhibition of receptor activity. In vivo studies have shown that MPEP can alter the function of specific brain circuits, leading to changes in behavior and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPEP in lab experiments is its high selectivity for mGluR5. This allows researchers to study the effects of this receptor subtype without affecting other glutamate receptors. However, one limitation of using MPEP is that it has a relatively short half-life in vivo, which can make it difficult to study the long-term effects of blocking mGluR5.
Orientations Futures
There are a number of potential future directions for research on MPEP and its applications in scientific research. One area of interest is the use of MPEP as a tool to study the role of mGluR5 in addiction and substance abuse. Another potential direction is the development of more selective and longer-lasting mGluR5 antagonists that can be used in both preclinical and clinical studies. Additionally, researchers are exploring the use of MPEP and other mGluR5 antagonists in the treatment of neurological disorders such as schizophrenia and depression.
Méthodes De Synthèse
The synthesis of MPEP is a complex process that involves several steps. The first step is the preparation of 2-(1-methylpyrazol-3-yl)ethanol, which is then reacted with 6-methylpyridin-2-amine to form 6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine. This synthesis method has been described in detail in several scientific publications, and the resulting compound has been extensively characterized using a variety of analytical techniques.
Applications De Recherche Scientifique
MPEP has been found to have a number of potential applications in scientific research. One of the most promising areas of research involves the use of MPEP as a tool to study the role of mGluR5 in the brain. This receptor subtype has been implicated in a number of neurological disorders, including schizophrenia, depression, and addiction. By selectively blocking mGluR5, researchers can study the effects of this receptor on various aspects of brain function.
Propriétés
IUPAC Name |
6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-10-4-3-5-12(14-10)13-8-6-11-7-9-16(2)15-11/h3-5,7,9H,6,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKAKFBUVGOQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCCC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)


![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)

![2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6632422.png)
![2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6632429.png)

![(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)
